Procinolol-d7 is a deuterated derivative of Propranolol, a non-selective beta-adrenergic antagonist commonly used in clinical settings for the treatment of hypertension, anxiety, and other cardiovascular conditions. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, an isotope of hydrogen, which can enhance the compound's stability and alter its pharmacokinetic properties. Deuterated compounds are often utilized in research to improve the understanding of drug metabolism and action.
Procinolol-d7 is synthesized from Propranolol through a process that involves the incorporation of deuterium. The use of deuterium-labeled compounds is prevalent in pharmacokinetic studies, allowing researchers to trace the metabolic pathways and interactions of drugs more effectively.
Procinolol-d7 falls under the category of beta-adrenergic antagonists and is classified as a pharmaceutical compound. It is specifically categorized as a non-selective beta-blocker due to its ability to block both beta-1 and beta-2 adrenergic receptors.
The synthesis of Procinolol-d7 typically involves several chemical reactions that introduce deuterium into the Propranolol structure. Common methods include:
The synthesis requires careful control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of Procinolol-d7. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and the structural integrity of the compound.
The molecular structure of Procinolol-d7 retains the core framework of Propranolol but with seven hydrogen atoms replaced by deuterium. The chemical formula can be represented as .
Procinolol-d7 can participate in various chemical reactions similar to those involving Propranolol, including:
The kinetics and mechanisms of these reactions may differ from those involving non-deuterated compounds due to the kinetic isotope effect, where bonds involving deuterium are typically stronger than those involving hydrogen, thus influencing reaction rates.
Procinolol-d7 functions primarily by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This blockade leads to:
Research indicates that deuterated compounds like Procinolol-d7 may exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially leading to prolonged action or modified metabolism due to differences in absorption and distribution profiles.
Procinolol-d7 is primarily utilized in:
Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) enable precise tracking of drug distribution, metabolism, and excretion without altering chemical structure. Deuterium, with its minimal steric footprint and significant mass difference (100% heavier than protium), is ideal for:
Table 1: Isotopic Labeling Techniques in Pharmaceutical Research
Isotope | Key Applications | Advantages | Market Growth Drivers |
---|---|---|---|
Deuterium (²H) | Metabolic studies, PK optimization | Low steric impact, high DKIE | Demand for high-sensitivity metabolomics [3] [9] |
Carbon-13 (¹³C) | NMR spectroscopy, metabolic flux analysis | Non-perturbing structural probes | Expanding proteomics research [3] |
Nitrogen-15 (¹⁵N) | Protein dynamics, drug-target interactions | Improved NMR signal resolution | Rising investments in structural biology [5] |
Procinolol-d7 is a deuterated analog of procinolol, a non-selective β-adrenergic antagonist. Its structure features seven deuterium atoms at the isopropyl group (Fig. 1), where metabolic oxidation commonly occurs. Key characteristics include:
The DKIE in procinolol-d7 primarily manifests as:
Table 2: Physicochemical Properties of Procinolol vs. Procinolol-d7
Property | Procinolol | Procinolol-d7 | Functional Impact |
---|---|---|---|
Molecular weight | 285.81 g/mol | 292.85 g/mol | Mass shift aids MS detection [4] |
Key metabolic site | Isopropyl methyls | Deuterated methyls | ↑ Metabolic stability (DKIE: 2–10) [8] |
Lipophilicity (LogD) | ~1.9 (predicted) | ~1.9 | Unchanged tissue distribution |
Procinolol-d7 serves dual roles as a metabolic probe and analytical standard in β-blocker research:
■ Internal Standard in Bioanalysis
In UHPLC-QqQ-MS/MS assays, procinolol-d7 compensates for matrix effects (e.g., ion suppression) in biological samples. Key validations include:
■ Tracer for Comparative Metabolism
Co-administration of procinolol and procinolol-d7 allows simultaneous tracking of native vs. deuterated drug fate:
Table 3: Analytical Performance of Procinolol-d7 in UHPLC-QqQ-MS/MS
Parameter | Value | Significance |
---|---|---|
Quantification ion (m/z) | 292.2 → specific fragment | Avoids interference from endogenous compounds [4] |
LOQ (blood) | 0.1–0.5 ng/mL | Detects sub-therapeutic concentrations |
Precision (RSD%) | Intraday: 1.7–12.3% | Meets SWGTOX forensic standards [4] |
■ Drug-Drug Interaction (DDI) Profiling
Procinolol-d7 elucidates CYP inhibition/induction risks:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0